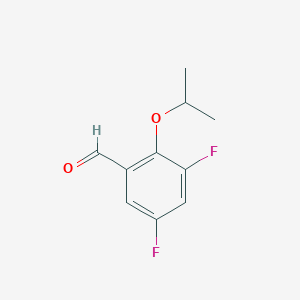

3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde

描述

3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde is a fluorinated benzaldehyde derivative characterized by two fluorine atoms at the 3- and 5-positions of the aromatic ring and a bulky isopropoxy group (-OCH(CH₃)₂) at the 2-position. This compound combines electron-withdrawing fluorine substituents with an electron-donating alkoxy group, creating unique electronic and steric properties. It is primarily utilized in pharmaceutical and agrochemical synthesis, where its reactivity as an aldehyde and substituent effects influence its applications .

属性

IUPAC Name |

3,5-difluoro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSADGFSVIRKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluorophenol.

Alkylation: The phenol is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-(propan-2-yloxy)phenol.

Formylation: The alkylated product is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group, yielding 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 3,5-Difluoro-2-(propan-2-yloxy)benzoic acid.

Reduction: 3,5-Difluoro-2-(propan-2-yloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Reactions

The compound is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for diverse reactions, including:

- Nucleophilic Substitution Reactions : The presence of the aldehyde group facilitates nucleophilic attacks, making it suitable for synthesizing more complex molecules.

- Condensation Reactions : It can participate in condensation reactions with amines or other nucleophiles to form substituted benzoxazoles and related compounds.

Example Reaction

A notable reaction involving this compound is its use in the synthesis of benzoxazole derivatives. For instance, it can react with 2-aminophenol under acidic conditions to yield benzoxazole with high yields (up to 96%) .

Medicinal Chemistry Applications

In medicinal chemistry, 3,5-difluoro-2-(propan-2-yloxy)benzaldehyde has shown promise as a precursor for developing new therapeutic agents. Here are some specific applications:

- Antidiabetic Agents : Research indicates that derivatives of this compound may exhibit activity against diabetic retinopathy (DR) by targeting peroxisome proliferator-activated receptors (PPARs), which play a role in glucose metabolism and lipid regulation .

- Anticancer Compounds : The compound has been explored for its potential in synthesizing anticancer agents due to its ability to modify biological pathways involved in tumor growth .

- Inhibitors of Enzymatic Activity : Studies have demonstrated that modifications of this compound can lead to potent inhibitors of phosphodiesterase (PDE) enzymes, which are important targets in treating various diseases, including asthma and erectile dysfunction .

Case Study 1: Synthesis of Benzoxazole Derivatives

A study demonstrated the efficient synthesis of benzoxazole derivatives using 3,5-difluoro-2-(propan-2-yloxy)benzaldehyde as a key intermediate. The reaction was catalyzed by a palladium complex under mild conditions, yielding products with significant biological activity .

Case Study 2: Evaluation of Antidiabetic Activity

In vivo studies conducted on analogs derived from this compound showed a reduction in retinal vascular leakage in diabetic rat models. These findings suggest that such compounds could be developed into effective treatments for diabetic complications .

Data Table: Comparison of Synthetic Yields

作用机制

The mechanism of action of 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde depends on its specific application

Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their activity.

Fluorine Atoms: Can influence the compound’s electronic properties and reactivity, affecting its interactions with other molecules.

Isopropoxy Group: Can contribute to the compound’s lipophilicity and influence its ability to cross biological membranes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity

The reactivity of benzaldehyde derivatives is governed by substituent electronic and steric effects. Below is a comparative analysis with analogous compounds:

Key Insights :

- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) reduce aldehyde reactivity by destabilizing the carbonyl electrophilicity. However, the isopropoxy group in the target compound donates electrons via resonance, partially counteracting fluorine’s deactivation .

- Steric Effects : The bulky isopropoxy group at the 2-position hinders nucleophilic additions, as seen in slower reaction kinetics compared to less hindered analogs like 4-fluoro- or unsubstituted benzaldehydes .

Physical and Functional Properties

- Solubility : The isopropoxy group enhances lipophilicity, making the compound more soluble in organic solvents (e.g., DCM, THF) compared to polar derivatives like 2,6-difluorobenzaldehyde .

- Volatility : Fluorine substituents reduce volatility relative to unsubstituted benzaldehyde, as seen in food chemistry studies where halogenated benzaldehydes exhibit lower vapor pressure .

- Stability : The electron-withdrawing fluorine atoms stabilize the aldehyde against oxidation, whereas alkoxy groups may increase susceptibility to hydrolysis under acidic conditions .

生物活性

3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of fluorine substituents and the propan-2-yloxy group can significantly influence the compound's interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C₁₀H₁₀F₂O₂

- Molecular Weight : 200.18 g/mol

- CAS Number : 1554588-30-5

The biological activity of 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and binding affinity to target sites, while the propan-2-yloxy group may improve solubility and membrane permeability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting signal transduction pathways.

Biological Activity Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde.

Table 1: Summary of Biological Activities from Related Compounds

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 3-Fluoro-5-isopropoxybenzaldehyde | Enzyme Inhibition | 0.19 | |

| 4-Difluoromethoxy derivatives | Antiproliferative | <0.01 | |

| Benzaldehyde thiosemicarbazone | Cytotoxicity | 0.01 |

Case Studies

-

Antiproliferative Activity :

- A study demonstrated that derivatives of benzaldehyde, including those with fluorine substitutions, exhibited significant antiproliferative effects against various cancer cell lines. These compounds showed IC50 values in the low micromolar range, suggesting that similar activity might be anticipated for 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde due to structural similarities.

-

Enzyme Interaction Studies :

- Research on compounds with similar structures indicated that the presence of fluorine atoms can enhance binding affinity to specific enzymes involved in metabolic processes. This suggests that 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde may also demonstrate enhanced interactions with key metabolic enzymes.

Potential Applications

Given its structural features and preliminary findings from related compounds, 3,5-Difluoro-2-(propan-2-yloxy)benzaldehyde could have several applications:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting specific diseases.

- Biochemical Probes : For studying enzyme-substrate interactions and cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。